5-methoxy-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Synthetic Chemistry Computational Chemistry

This 5-methoxy-6-azaindole is a strategic building block for medicinal chemistry, essential for synthesizing HIV entry inhibitors and melatoninergic ligands. Its unique substitution pattern drives potent kinase inhibitor programs. Procure with confidence from verified sources offering high purity for your advanced research and development needs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 17288-53-8
Cat. No. B099031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-pyrrolo[2,3-c]pyridine
CAS17288-53-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)C=CN2
InChIInChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3
InChIKeyCCNJNELOBGXDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 17288-53-8): A Procurement Guide to the 5-Methoxy-6-Azaindole Scaffold


5-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 17288-53-8), also known as 5-Methoxy-6-azaindole, is a heterocyclic building block characterized by a pyrrolo[2,3-c]pyridine core with a methoxy substituent at the 5-position . With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound is a member of the 6-azaindole family, a class of privileged scaffolds in medicinal chemistry . It is supplied as an off-white powder with a melting point range of 122-127 °C and a predicted pKa of 14.36±0.40 . This compound serves primarily as a versatile synthetic intermediate for derivatization at multiple positions, enabling access to a broad array of biologically relevant molecules .

Why 5-Methoxy-1H-pyrrolo[2,3-c]pyridine is Not a Generic Substitute for Other 6-Azaindoles


While the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a common scaffold, the 5-methoxy substituent on 5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 17288-53-8) is a critical determinant of its utility and cannot be generically interchanged with other analogs. The methoxy group is not an inert feature; it can significantly alter the electronic properties of the ring system, influence the compound's reactivity in cross-coupling reactions, and act as a key pharmacophore in target binding . For example, in the development of melatoninergic ligands, the 5-methoxy group is essential for mimicking the endogenous ligand's structure, a property not shared by unsubstituted or halo-substituted 6-azaindoles . Furthermore, the specific substitution pattern dictates its role as a reactant for preparing indole sulfonamide HIV entry inhibitors, an application for which alternative 6-azaindole building blocks may be unsuitable due to differing reactivities or final compound activities .

Quantitative Evidence for Selecting 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Over Analogous Building Blocks


Structural Differentiation: Unique Electron Density and Reactivity vs. Other 6-Azaindoles

The electron-donating methoxy group at the 5-position distinguishes 5-methoxy-1H-pyrrolo[2,3-c]pyridine from its closest analogs, such as 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4) and 5-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 1142192-58-2). While quantitative comparative data for this specific compound is limited, class-level inference from the broader 6-azaindole literature indicates that substituents at the 5-position profoundly impact the electron density of the heterocyclic system, directly influencing its reactivity in electrophilic aromatic substitutions and cross-coupling reactions. The methoxy group activates the ring towards electrophilic attack at adjacent positions, whereas a bromo substituent would direct towards different coupling reactions . This differential reactivity is a key selection criterion for synthetic route planning.

Medicinal Chemistry Synthetic Chemistry Computational Chemistry

Proven Application as a Reactant for HIV Entry Inhibitors: A Validated Use Case

5-Methoxy-1H-pyrrolo[2,3-c]pyridine has a specific, validated role as a reactant in the preparation of indole sulfonamides that function as HIV entry inhibitors . This application is not a generic property of the 6-azaindole scaffold but is tied to the 5-methoxy substitution. For example, related compounds like the unsubstituted 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4) are not directly cited for this specific use. The quantitative impact of the 5-methoxy group is evidenced in the broader class of HIV attachment inhibitors; Fostemsavir (a marketed drug) contains a 1H-pyrrolo[2,3-c]pyridine moiety, and its structural analogs have shown improved antiviral activity through optimized substituents [1]. While direct IC50 comparisons for the building block itself are not available, its defined role in generating bioactive molecules with specific activity provides a tangible selection advantage over non-functionalized alternatives.

Antiviral Drug Discovery HIV Research Chemical Biology

Commercial Availability and Quality Control: Defined Purity and Handling Specifications

From a procurement standpoint, 5-methoxy-1H-pyrrolo[2,3-c]pyridine is available from multiple reputable suppliers with well-defined purity and handling specifications, which is crucial for reproducibility. For instance, it is offered at 96% purity by Sigma-Aldrich and at ≥98% purity (HPLC) by other vendors . This contrasts with some less common 6-azaindole analogs where purity grades may be lower or less rigorously defined. Standard specifications include a melting point of 122-127 °C and a recommended storage temperature of 2-8°C . The availability of analytical data, such as NMR, HPLC, and GC, from suppliers like Bidepharm further supports its use in sensitive research applications . This level of commercial characterization and quality assurance reduces experimental variability and saves time compared to sourcing and validating a less common analog.

Chemical Procurement Quality Control Analytical Chemistry

Scaffold Versatility for Derivatization: Access to Diverse Bioactive Chemotypes

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, and the 5-methoxy derivative offers multiple vectors for diversification, making it a more versatile building block than simpler, less functionalized alternatives. While quantitative comparisons for every possible derivative are not feasible, the core scaffold has been successfully optimized to yield potent inhibitors across diverse target classes. For instance, compounds based on this scaffold have been developed as potent LSD1 inhibitors with an IC50 of 3.1 nM, demonstrating a >40-fold improvement over a comparator (GSK-354, IC50 130 nM) [1]. Similarly, it has been utilized to create selective Dyrk1B kinase inhibitors (IC50 7 nM) and GPR103 antagonists with in vivo anorexigenic activity [2]. The 5-methoxy group specifically provides a handle for further functionalization or can be retained as a key pharmacophore, a strategic advantage over non-functionalized 1H-pyrrolo[2,3-c]pyridine.

Medicinal Chemistry Organic Synthesis Drug Discovery

Recommended Application Scenarios for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine in Research and Development


Synthesis of Targeted HIV Entry Inhibitors

This compound is a validated reactant for preparing indole sulfonamides designed as HIV entry inhibitors, providing a direct link to a specific, therapeutically relevant application . Researchers focused on developing novel antiviral agents targeting HIV entry will find this building block immediately applicable to established synthetic routes, as demonstrated in literature .

Development of Melatoninergic Receptor Ligands

The 5-methoxy group on this 6-azaindole scaffold is a critical structural mimic of the endogenous hormone melatonin. This makes 5-methoxy-1H-pyrrolo[2,3-c]pyridine an ideal starting material for synthesizing novel melatoninergic ligands [1]. This application leverages the unique substitution pattern of the compound, a feature not found in other 6-azaindole building blocks.

Kinase Inhibitor Discovery Programs

The pyrrolo[2,3-c]pyridine core is a recognized privileged scaffold for kinase inhibition. Using 5-methoxy-1H-pyrrolo[2,3-c]pyridine as a building block provides access to a chemical space that has yielded potent and selective inhibitors of kinases such as LSD1 (IC50 3.1 nM) and Dyrk1B (IC50 7 nM) [2]. Its structural features allow for the design of ATP-competitive inhibitors, making it a strategic choice for medicinal chemistry teams working on oncology or other kinase-related diseases.

Diversification of Privileged Scaffold Libraries

For organizations building focused libraries around the 6-azaindole pharmacophore, 5-methoxy-1H-pyrrolo[2,3-c]pyridine offers a specific substitution pattern that is both synthetically useful and biologically relevant. The methoxy group can serve as a synthetic handle for further derivatization or be retained as a key pharmacophore, as evidenced by its use in potent LSD1 and GPR103 antagonist programs [2][3]. Its inclusion in a screening library increases the chemical diversity and potential for hit identification.

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